MAO-B Inhibition Potency and Selectivity vs. Unsubstituted 8-Hydroxyquinoline
The target compound inhibits human recombinant MAO-B with an IC50 of 130 nM, while unsubstituted 8-hydroxyquinoline displays no meaningful inhibition (IC50 ≥100 µM for both MAO-A and MAO-B) [1][2]. The MAO-A IC50 for the target is 1.40 µM, yielding a selectivity ratio (MAO-A/MAO-B) of approximately 10.8, indicating preferential engagement of MAO-B over MAO-A in the same assay platform. This demonstrates that the 5-allyloxymethyl modification endows the 8-HQ core with nanomolar-level MAO-B activity that is absent in the parent compound.
| Evidence Dimension | MAO-B inhibition potency (IC50) and MAO-A/MAO-B selectivity ratio |
|---|---|
| Target Compound Data | MAO-B IC50 = 130 nM; MAO-A IC50 = 1.40 µM; selectivity ratio ≈10.8 |
| Comparator Or Baseline | 8-Hydroxyquinoline (unsubstituted): MAO-B IC50 ≥100 µM; MAO-A IC50 ≥100 µM; selectivity ratio ≈1 |
| Quantified Difference | ~770-fold improvement in MAO-B IC50; selectivity ratio increased from ~1 to ~10.8 |
| Conditions | Human recombinant MAO enzymes expressed in supersomes; kynuramine substrate; fluorescence detection |
Why This Matters
Procurement of the unsubstituted core would yield no measurable MAO-B activity, directly compromising programs targeting MAO-B-mediated neurodegeneration pathways.
- [1] BindingDB BDBM50585926 (CHEMBL5085674). Affinity data: MAO-B IC50 130 nM; MAO-A IC50 1.40E+3 nM. View Source
- [2] Table 7. Rat Liver-Isolated MAO (rMAO) Inhibitory Activity. 8-HQ shows IC50 ≥100 µM for MAO-A and MAO-B. PMC10586023. View Source
